4-Metilumbeliferil oleato

Descripción general

Descripción

El 4-Metilumbeliferil Oleato es un sustrato fluorogénico utilizado principalmente para la medición de la actividad de la lipasa. Es un compuesto que, cuando es escindido por las lipasas, libera 4-metilumbeliferona, una molécula fluorescente. Esta propiedad lo hace altamente valioso en ensayos bioquímicos e investigación .

Aplicaciones Científicas De Investigación

El 4-Metilumbeliferil Oleato se utiliza ampliamente en varios campos de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 4-Metilumbeliferil Oleato implica su hidrólisis por enzimas lipasas. La lipasa interactúa con el enlace éster en el this compound, escindéndolo para liberar 4-metilumbeliferona. Este compuesto fluorescente se puede medir para cuantificar la actividad de la lipasa. Este proceso proporciona información sobre el metabolismo de los lípidos y las vías bioquímicas relacionadas .

Análisis Bioquímico

Biochemical Properties

4-Methylumbelliferyl oleate is a substrate for both acid and alkaline lipases . When cleaved by lipases, it liberates 4-Methylumbelliferyl, which can be detected by fluorescence (Ex/Em=320/450 nm) .

Cellular Effects

The effects of 4-Methylumbelliferyl oleate on cells are primarily related to its role as a substrate for lipases. By serving as a substrate, it can influence the activity of these enzymes and thereby affect lipid metabolism within the cell .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl oleate involves its cleavage by lipases. This cleavage liberates 4-Methylumbelliferyl, which can then be detected by fluorescence .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methylumbelliferyl oleate in laboratory settings are largely dependent on the activity of lipases. As lipase activity varies, so too will the rate of cleavage of 4-Methylumbelliferyl oleate and the subsequent release of 4-Methylumbelliferyl .

Metabolic Pathways

4-Methylumbelliferyl oleate is involved in lipid metabolism, serving as a substrate for lipases. The cleavage of 4-Methylumbelliferyl oleate by lipases is a key step in the metabolism of this compound .

Transport and Distribution

The transport and distribution of 4-Methylumbelliferyl oleate within cells and tissues are likely to be influenced by the presence and activity of lipases. These enzymes would be expected to cleave 4-Methylumbelliferyl oleate, affecting its distribution .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl oleate is likely to be influenced by the localization of lipases, as these are the enzymes that cleave this compound .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El 4-Metilumbeliferil Oleato se puede sintetizar por esterificación de 4-metilumbeliferona con ácido oleico. La reacción típicamente involucra el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano .

Métodos de Producción Industrial

En entornos industriales, la síntesis de this compound puede involucrar procesos más escalables, como reactores de flujo continuo, para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para maximizar la tasa de conversión y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-Metilumbeliferil Oleato principalmente experimenta reacciones de hidrólisis catalizadas por lipasas. Esta hidrólisis da como resultado la escisión del enlace éster, liberando 4-metilumbeliferona y ácido oleico .

Reactivos y Condiciones Comunes

Reactivos: Lipasas, agua

Condiciones: Soluciones de amortiguador acuoso, típicamente a pH 7.4 para una actividad enzimática óptima.

Productos Principales

Los principales productos formados a partir de la hidrólisis de this compound son 4-metilumbeliferona y ácido oleico .

Comparación Con Compuestos Similares

Compuestos Similares

- 4-Metilumbeliferil butirato

- 4-Metilumbeliferil heptanoato

- 4-Metilumbeliferil β-D-glucopiranósido

Singularidad

El 4-Metilumbeliferil Oleato es único debido a su interacción específica con las lipasas y su capacidad de liberar un producto altamente fluorescente tras la hidrólisis. Esto lo hace particularmente útil para ensayos sensibles y específicos de la actividad de la lipasa, diferenciándolo de otros compuestos similares .

Actividad Biológica

4-Methylumbelliferyl oleate (4-MU oleate) is a synthetic compound widely used as a fluorogenic substrate for various lipases, including pancreatic lipase. This article explores its biological activity, focusing on its enzymatic applications, inhibitory effects on lipases, and relevant research findings.

- Molecular Formula: C₁₈H₃₄O₄

- Molecular Weight: 440.61 g/mol

- CAS Number: 18323-58-5

- Purity: >95%

4-MU oleate is characterized by its ability to release 4-methylumbelliferone (4-MU) upon hydrolysis by lipases, making it a valuable tool in biochemical assays.

Enzymatic Activity

4-MU oleate serves as a substrate for both acid and alkaline lipases. Its use in enzymatic assays allows researchers to measure lipase activity through fluorometric detection of the released 4-MU. The effectiveness of this substrate can vary based on factors such as pH and temperature.

Table 1: Lipase Activity Assay Conditions

| Lipase Source | Optimal pH | Optimal Temperature | Activity (μU/mg) |

|---|---|---|---|

| Chromobacterium viscosum | 7.0 | 37°C | 200 |

| Pseudomonas fluorescens | 8.0 | 30°C | 150 |

| Sus scrofa pancreas | 6.5 | 37°C | 180 |

| Wheat germ | 7.5 | 25°C | 160 |

These conditions highlight the versatility of 4-MU oleate in assessing lipase activity across different sources.

Inhibitory Effects on Lipases

Research has demonstrated that certain compounds can inhibit pancreatic lipase activity using 4-MU oleate as a substrate. For instance, studies have shown that extracts from plants such as Taraxacum officinale exhibit significant inhibitory effects on pancreatic lipase, which could have implications for obesity treatment strategies by reducing fat absorption.

Case Study: Inhibition of Pancreatic Lipase by Plant Extracts

In vitro studies utilizing porcine pancreatic lipase revealed that extracts from Fraxinus rhynchophylla demonstrated a competitive and non-competitive inhibition mechanism against pancreatic lipase when assessed with 4-MU oleate:

- IC50 Values:

- Ligstroside: IC50 = 300 µg/mL

- Oleuropein: IC50 = 450 µg/mL

- Hydroxyframoside B: IC50 = 500 µg/mL

These findings suggest that the constituents of Fraxinus rhynchophylla may contribute to weight management through their inhibitory effects on lipid digestion.

Applications in Research

4-MU oleate is extensively utilized in various research contexts, particularly in studies investigating the enzymatic activity of lipases and the development of anti-obesity agents. Its fluorogenic properties allow for sensitive detection methods, enhancing the reliability of experimental results.

Table 2: Applications of 4-Methylumbelliferyl Oleate

| Application Area | Description |

|---|---|

| Lipase Activity Assays | Used to quantify lipase activity in various samples. |

| Inhibition Studies | Assesses the inhibitory potential of various compounds on lipases. |

| Fluorometric Detection | Provides a sensitive method for detecting enzymatic reactions. |

Propiedades

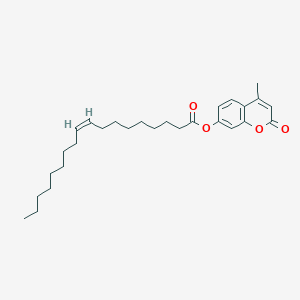

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQFKJYKCVDLPT-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310470 | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18323-58-5 | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.